molecular formula C11H15LiN2O5 B2782585 Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate CAS No. 2228163-33-3

Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2782585
CAS No.: 2228163-33-3
M. Wt: 262.19
InChI Key: XJPXSGXXUJNEGV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is a lithium salt of a heterocyclic carboxylate containing a 1,2-oxazole core substituted at the 3-position with a carboxylate group and at the 5-position with a tert-butoxycarbonyl (Boc)-protected aminoethyl moiety.

The synthesis of such compounds typically follows a multi-step protocol involving:

Formation of the oxazole ring via cyclization reactions.

Introduction of the Boc-protected aminoethyl group via nucleophilic substitution or coupling.

Deprotonation of the carboxylic acid with lithium hydroxide to form the lithium carboxylate salt. Key steps align with methodologies described in the synthesis of tert-butyl carbamate derivatives, such as hydrazine-mediated deprotection or coupling in ethanol solutions .

Properties

IUPAC Name

lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5.Li/c1-6(12-10(16)17-11(2,3)4)8-5-7(9(14)15)13-18-8;/h5-6H,1-4H3,(H,12,16)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPXSGXXUJNEGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1=CC(=NO1)C(=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the presence of a lithium ion and a complex organic structure that includes an oxazole ring and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C12H18N2O4LiC_{12}H_{18}N_{2}O_{4}Li with a molecular weight of approximately 290.2 g/mol.

Lithium ions are known to influence various biological pathways, particularly in neuropharmacology. The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium has been shown to inhibit GSK-3, which plays a crucial role in various signaling pathways related to mood regulation and neuroprotection.
  • Modulation of Neurotransmitter Systems : The compound may affect the levels of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing effects.
  • Neuroprotective Effects : Lithium compounds are associated with increased neuronal survival under stress conditions, potentially through the activation of neuroprotective signaling pathways.

Pharmacological Effects

This compound has been studied for its effects on:

  • Mood Disorders : Lithium is widely recognized for its efficacy in treating bipolar disorder. The compound's ability to stabilize mood swings makes it a candidate for further research in psychiatric applications.
  • Neurodegenerative Diseases : Preliminary studies suggest potential benefits in conditions like Alzheimer's disease due to its neuroprotective properties.

Case Studies

Several studies have explored the biological activity of lithium compounds:

  • Study on Bipolar Disorder : A clinical trial involving patients with bipolar disorder demonstrated significant improvements in mood stabilization when treated with lithium salts, including variations similar to this compound .
  • Neuroprotection in Animal Models : Research conducted on rodent models indicated that lithium administration led to reduced neuronal apoptosis and improved cognitive function following induced neurotoxic stress .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Mood StabilizationSignificant reduction in mood swings
NeuroprotectionDecreased apoptosis in neurons
Cognitive EnhancementImproved memory performance

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the heterocyclic core , protecting groups , or counterion (Table 1).

Table 1: Key Structural and Functional Differences
Compound Name Heterocycle Protecting Group Counterion Key Applications/Properties
Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate 1,2-oxazole Boc Li⁺ Intermediate for kinase inhibitors
Sodium 5-(1-{[(benzyloxy)carbonyl]amino}ethyl)-1,3-thiazole-2-carboxylate 1,3-thiazole Cbz Na⁺ Antibacterial agents
Potassium 4-(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-pyridine-3-carboxylate Pyridine Fmoc K⁺ Peptide synthesis
Lithium(1+) ion 5-(1-aminoethyl)-1,2-oxazole-3-carboxylate 1,2-oxazole None (free amine) Li⁺ Unstable in acidic conditions
Key Observations:
  • Heterocycle Influence : The 1,2-oxazole core (vs. thiazole or pyridine) confers moderate electron-withdrawing effects, enhancing the carboxylate’s acidity (pKa ~3.5–4.0 inferred) compared to pyridine analogs (pKa ~4.5–5.0) .
  • Protecting Groups: The Boc group offers acid-labile protection (stable in basic/neutral conditions), whereas Cbz and Fmoc require hydrogenolysis or piperidine for removal, respectively. This makes the Boc variant preferable for acid-tolerant synthetic pathways .
  • Counterion Effects : Lithium salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to sodium or potassium salts, aiding in purification .
Key Observations:
  • The Boc group in the target compound decomposes under strong acidic conditions (e.g., 1M HCl), limiting its use in acid-mediated reactions. In contrast, Cbz-protected analogs remain stable but require harsher deprotection conditions .
  • The lithium carboxylate’s stability in basic conditions aligns with its utility in coupling reactions (e.g., amide bond formation) without premature deprotection .

Q & A

Basic: What synthetic methodologies are recommended for preparing Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate?

Answer:
A two-step approach is typically employed:

Coupling Reactions : Use 1,2-diaza-1,3-dienes (DD) with tert-butoxycarbonyl (Boc)-protected intermediates in tetrahydrofuran (THF) under copper(II) chloride catalysis. Stir at room temperature for 12 hours to ensure complete conversion .

Lithiation : Introduce lithium ions via ion-exchange chromatography or direct reaction with lithium salts (e.g., LiOH) in polar aprotic solvents. Monitor pH to avoid Boc-group cleavage.
Key Validation : Confirm product purity via silica gel chromatography (ethyl acetate/cyclohexane eluent) and NMR analysis .

Advanced: How can computational modeling resolve contradictions in thermodynamic data for lithium-ion interactions with solvents (e.g., water, ethanol)?

Answer:
Discrepancies in experimental ΔrH° values (e.g., Li⁺ hydration enthalpy from Rodgers vs. Woodin ) arise from differing measurement techniques. Mitigation strategies:

Density Functional Theory (DFT) : Calculate solvation free energies using hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**). Compare with experimental gas-phase clustering data .

Molecular Dynamics (MD) : Simulate solvent-Li⁺ coordination dynamics under varying temperatures (25–100°C) to validate entropy trends.
Application : Use Gaussian or ORCA software suites to model Li⁺•nH2O clusters and correlate with experimental IR/NMR shifts .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

¹H/¹³C NMR : Identify Boc-protected amine protons (δ 1.34 ppm, singlet) and oxazole ring protons (δ 7.0–8.0 ppm). Confirm carboxylate resonance at δ 163–168 ppm .

IR Spectroscopy : Detect Boc carbonyl (~1765 cm⁻¹) and oxazole C=O (~1682 cm⁻¹) stretches .

Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M⁺] and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 498 → 454) .

Advanced: How to design experiments to study the compound’s stability under varying pH and temperature?

Answer:

pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at 254 nm. Boc-group hydrolysis is expected below pH 3 .

Thermal Stability : Perform thermogravimetric analysis (TGA) from 25–300°C. Use differential scanning calorimetry (DSC) to identify decomposition exotherms (~150–170°C) .

Kinetic Analysis : Derive activation energy (Ea) via Arrhenius plots of degradation rates at 40–80°C.

Basic: What safety protocols are essential when handling this lithium-containing compound?

Answer:

Lab PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid inhalation of fine powders.

Ventilation : Use fume hoods for reactions involving volatile solvents (THF, acetonitrile).

Waste Disposal : Neutralize lithium residues with ethanol before aqueous disposal .

Advanced: How to optimize catalytic efficiency in reactions involving this lithium complex?

Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF, dioxane) to maximize ion dissociation.

Additive Effects : Introduce crown ethers (18-crown-6) to enhance Li⁺ coordination and reaction rates .

Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants (kobs) under varying Li⁺ concentrations.

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

Normal-Phase HPLC : Use silica columns with ethyl acetate/hexane gradients (1:1 to 3:1).

Ion-Exchange Chromatography : Employ Dowex® Li⁺-form resin to retain cationic impurities.

Preparative TLC : Optimize Rf values using chloroform/methanol (9:1) for small-scale purification .

Advanced: How to analyze conflicting data in lithium-ion coordination studies with heterocyclic ligands?

Answer:

X-ray Crystallography : Resolve Li⁺ coordination geometry (tetrahedral vs. octahedral) in single crystals grown from acetonitrile/water .

EXAFS Spectroscopy : Quantify Li–O/N bond distances in solution to validate solid-state structures.

Cross-Validation : Compare DFT-predicted bond angles with experimental XRD data (e.g., CCDC entries) .

Basic: What are the compound’s solubility properties in common organic solvents?

Answer:

High Solubility : DMSO, DMF, THF (>50 mg/mL).

Low Solubility : Hexane, diethyl ether (<1 mg/mL).

Precipitation Control : Add antisolvents (water) to THF solutions for recrystallization .

Advanced: How to integrate this lithium complex into energy-related applications (e.g., battery electrolytes)?

Answer:

Conductivity Measurements : Use impedance spectroscopy to assess ionic conductivity (σ) in EC/DMC solvent blends.

SEI Formation : Characterize solid-electrolyte interphase (SEI) layers on graphite anodes via SEM-EDS after cycling .

Comparative Studies : Benchmark against LiPF6 in terms of thermal stability (>60°C) and moisture sensitivity .

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